molecular formula C15H11Br2NO2 B6592960 3-(3,6-Dibromo-9H-carbazol-9-YL)propanoicacid CAS No. 301807-41-0

3-(3,6-Dibromo-9H-carbazol-9-YL)propanoicacid

Cat. No. B6592960
CAS RN: 301807-41-0
M. Wt: 397.06 g/mol
InChI Key: RAKOBLCSKMUWIA-UHFFFAOYSA-N
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Description

3-(3,6-Dibromo-9H-carbazol-9-YL)propanoicacid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of carbazole, which is a heterocyclic aromatic organic compound. The synthesis of this compound is a complex process that requires careful attention to detail. In

Scientific Research Applications

3-(3,6-Dibromo-9H-carbazol-9-YL)propanoicacid has several potential applications in scientific research. One of the main applications is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors that can be used in electronic devices such as solar cells, light-emitting diodes, and transistors.

Mechanism of Action

The mechanism of action of 3-(3,6-Dibromo-9H-carbazol-9-YL)propanoicacid is not fully understood. However, it is believed that this compound can act as an electron donor or acceptor in organic semiconductors, which can affect the electronic properties of the material.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of this compound. However, it has been reported that this compound has low toxicity and is not mutagenic or carcinogenic.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3,6-Dibromo-9H-carbazol-9-YL)propanoicacid is its potential application in organic electronics. This compound has unique electronic properties that make it a suitable building block for the synthesis of organic semiconductors. However, the synthesis of this compound is a complex process that requires careful attention to detail. Additionally, there is limited information available regarding the biochemical and physiological effects of this compound.

Future Directions

There are several future directions for the research of 3-(3,6-Dibromo-9H-carbazol-9-YL)propanoicacid. One of the main directions is the development of new organic semiconductors that can be used in electronic devices. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other fields such as medicine and agriculture.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound is a complex process that requires careful attention to detail. This compound has unique electronic properties that make it a suitable building block for the synthesis of organic semiconductors. However, there is limited information available regarding the biochemical and physiological effects of this compound. Further research is needed to understand the mechanism of action of this compound and its potential applications in other fields.

Synthesis Methods

The synthesis of 3-(3,6-Dibromo-9H-carbazol-9-YL)propanoicacid involves several steps. The first step is the bromination of carbazole to obtain 3,6-dibromo-carbazole. The second step involves the reaction of 3,6-dibromo-carbazole with ethyl chloroacetate to form ethyl 3-(3,6-dibromo-9H-carbazol-9-yl)propanoate. The final step involves the hydrolysis of ethyl 3-(3,6-dibromo-9H-carbazol-9-yl)propanoate to obtain this compound.

properties

IUPAC Name

3-(3,6-dibromocarbazol-9-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br2NO2/c16-9-1-3-13-11(7-9)12-8-10(17)2-4-14(12)18(13)6-5-15(19)20/h1-4,7-8H,5-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKOBLCSKMUWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(N2CCC(=O)O)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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